1,4-Dibromo-2-butene physical and chemical properties
1,4-Dibromo-2-butene physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dibromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties, spectral data, and synthetic methodologies for 1,4-dibromo-2-butene. The information is intended to support laboratory research and development activities.
Physical and Chemical Properties
1,4-Dibromo-2-butene is a halogenated organic compound that exists as a colorless to light yellow or white crystalline solid at room temperature.[1][2][3] It is recognized for its utility as a versatile building block in organic synthesis, largely due to the reactivity of the two bromine atoms at allylic positions.[4] The compound is stable under normal temperatures and pressures but may be sensitive to light and air.[1][3] It is incompatible with strong oxidizing agents and strong bases.[1][3][5]
Table 1: Physical and Chemical Properties of 1,4-Dibromo-2-butene
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Br₂ | [1][3][6][7][8] |
| Molecular Weight | 213.90 g/mol | [1][3][5][6] |
| Appearance | White to light yellow/colorless crystals or crystalline powder | [1][3] |
| Melting Point | 48-54 °C | [3][7] |
| Boiling Point | 205 °C at 760 mmHg | [3][5][9] |
| Solubility | Insoluble in water; Soluble in chloroform and methanol | [1][3][5] |
| Storage Temperature | 2-8°C, protected from light, under an inert atmosphere | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-dibromo-2-butene. The following data is compiled for the more common trans-(E)-isomer.
Table 2: Spectroscopic Profile of (E)-1,4-Dibromo-2-butene
| Spectroscopy Type | Data Point | Expected Value | Source(s) |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) - Methylene Protons (-CH₂Br) | ~3.89-4.02 ppm (multiplet, 4H) | [3] |
| Chemical Shift (δ) - Olefinic Protons (-CH=CH-) | ~5.90-6.05 ppm (multiplet, 2H) | [3] | |
| ¹³C NMR | Chemical Shift (δ) - Methylene Carbons (-CH₂Br) | ~30 - 35 ppm | [10] |
| Chemical Shift (δ) - Olefinic Carbons (-CH=CH-) | ~128 - 132 ppm | [10] | |
| Infrared (IR) | C-H Stretch (alkenyl) | ~3010 - 3040 cm⁻¹ | [10] |
| C=C Stretch | ~1650 - 1660 cm⁻¹ | [10] | |
| C-Br Stretch | ~515 - 690 cm⁻¹ | [10] | |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 212, 214, 216 (reflecting bromine isotopes) | [8][11] |
Experimental Protocols
Synthesis of 1,4-Dibromo-2-butene via Bromination of 1,3-Butadiene
A common method for preparing 1,4-dibromo-2-butene involves the electrophilic addition of bromine to 1,3-butadiene.[3][12] The reaction conditions can be controlled to favor the desired 1,4-addition product.
Methodology:
-
Reaction Setup: A reactor is charged with a solvent such as chloroform or carbon tetrachloride and cooled to below -10 °C.[3][12]
-
Butadiene Addition: 1,3-Butadiene is introduced into the cooled solvent via a gas-guide tube with stirring, and the temperature is further decreased to below -15 °C.[12]
-
Bromine Addition: Bromine is added dropwise to the reaction mixture while maintaining the temperature at -15 °C.[12]
-
Workup: After the addition is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[12]
-
Purification: The crude product is purified by recrystallization from a solvent like petroleum ether or cold hexane to yield the final solid product, which is then dried under vacuum.[3][12]
Caption: Synthesis workflow for 1,4-dibromo-2-butene.
Chemical Reactivity and Applications
The presence of two allylic bromine atoms makes 1,4-dibromo-2-butene a highly useful bifunctional electrophile. It readily undergoes nucleophilic substitution reactions (typically SN2 or SN2'), making it a valuable precursor for synthesizing various cyclic and acyclic compounds.[4]
Application in Heterocycle Synthesis: N-Substituted-3-Pyrrolines
A significant application is the synthesis of N-substituted-3-pyrrolines, which are important structural motifs in many pharmaceuticals. The reaction with a primary amine proceeds via a tandem dialkylation followed by intramolecular cyclization.[4]
Caption: Reaction pathway for N-substituted-3-pyrroline synthesis.
Safety and Handling
1,4-Dibromo-2-butene is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[13][14] It is also suspected of causing cancer.[13] Inhalation can be fatal due to potential spasm, inflammation, and edema of the larynx and bronchi.[1][5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[13][14] Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[13][14] Keep away from strong oxidizers and strong bases.[1][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Protect from light.[1]
This technical guide consolidates key data for 1,4-dibromo-2-butene to facilitate its safe and effective use in research and development. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Butene, 1,4-dibromo- [webbook.nist.gov]
- 9. (E)-1,4-dibromo-2-butene [stenutz.eu]
- 10. benchchem.com [benchchem.com]
- 11. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]
- 12. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
